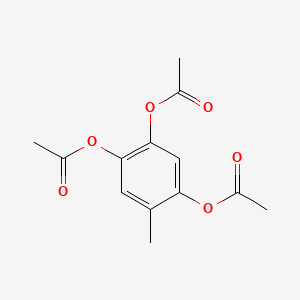

Toluene-2,4,5-triol, triacetate

Beschreibung

Contextual Significance within Aromatic Polyacetate Chemistry

Aromatic polyacetates, a class of compounds characterized by a benzene (B151609) ring substituted with multiple acetate (B1210297) groups, are significant in various areas of organic chemistry. These compounds are often investigated for their role as intermediates in the synthesis of more complex molecules and for their potential applications in materials science. ontosight.ai The presence of multiple ester functional groups on an aromatic scaffold imparts specific chemical reactivity and physical properties to these molecules.

The study of aromatic polyacetates contributes to a deeper understanding of:

Reaction Mechanisms: The synthesis and reactions of these compounds provide insights into electrophilic aromatic substitution, esterification, and hydrolysis under various conditions.

Polymer Chemistry: Aromatic polyacetates can be explored as monomers or additives in the development of new polymers with tailored thermal and mechanical properties. mdpi.com

Materials Science: The arrangement and number of acetate groups can influence the crystalline structure and electronic properties of the molecule, making them of interest in the design of novel organic materials.

The research into hyperbranched aromatic polymers, for instance, highlights how the architecture of such molecules can lead to materials with combined advantages of homogeneous and heterogeneous catalysts. mdpi.com

Historical Development and Early Research Trajectories of Aromatic Triols and their Acetates

The study of polyhydric aromatic compounds, or phenols with multiple hydroxyl groups, has a long history in organic chemistry, dating back to the 19th century with the investigation of compounds derived from natural sources and coal tar. wikipedia.org Early research focused on understanding the fundamental properties and reactions of these compounds, such as their acidic nature and their propensity to undergo oxidation.

The development of synthetic methods to produce various isomers of polyhydric phenols was a significant area of research. This foundational work paved the way for the synthesis of their acetylated derivatives, the aromatic polyacetates. The acetylation of phenols was a well-established reaction, used for both protection of the hydroxyl group and for modifying the compound's properties.

Investigations into polycyclic aromatic compounds (PACs), a broader category that includes aromatic triols and their derivatives, have been extensive. nerc.ac.uk Historically, much of the interest in PACs stemmed from their environmental presence and toxicological properties. nerc.ac.uk However, academic research has also focused on their unique chemical structures and potential for creating novel materials. The study of the historical record of PACs in sediment cores, for example, provides a timeline of industrial activity and its environmental impact. nerc.ac.uk

Compound Information

| Compound Name | Synonyms | CAS Number |

| Toluene-2,4,5-triol, triacetate | 5-Methylbenzene-1,2,4-triyl triacetate; 1,2,4-Benzenetriol (B23740), 5-methyl-, triacetate | 5462-27-1 |

| Toluene-2,4,5-triol | 5-Methylbenzene-1,2,4-triol; 2,4,5-Trihydroxytoluene | 1124-09-0 |

| Acetic Anhydride (B1165640) | Ethanoic anhydride; Acetyl acetate | 108-24-7 |

| Toluene (B28343) | Methylbenzene; Phenylmethane | 108-88-3 |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C13H14O6 | ontosight.ai |

| Molecular Weight | 266.25 g/mol | ChemSpider |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 78.9 Ų | |

| Heavy Atom Count | 19 | |

| Complexity | 364 |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5462-27-1 |

|---|---|

Molekularformel |

C13H14O6 |

Molekulargewicht |

266.25 g/mol |

IUPAC-Name |

(4,5-diacetyloxy-2-methylphenyl) acetate |

InChI |

InChI=1S/C13H14O6/c1-7-5-12(18-9(3)15)13(19-10(4)16)6-11(7)17-8(2)14/h5-6H,1-4H3 |

InChI-Schlüssel |

QISCBMGXIGQAFS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Toluene 2,4,5 Triol, Triacetate and Precursors

Synthesis of Toluene-2,4,5-triol (5-methylbenzene-1,2,4-triol) Precursors

The formation of the key precursor, 5-methylbenzene-1,2,4-triol, can be achieved through various synthetic pathways, starting from either petrochemical-based aromatics or renewable biomass-derived chemicals.

Synthesizing 5-methylbenzene-1,2,4-triol from toluene (B28343) requires a multi-step process involving the sequential introduction of hydroxyl groups onto the aromatic ring. The strategy must carefully consider the directing effects of the substituents at each stage. libretexts.org

One plausible route involves the hydroxylation of cresols (methylphenols). For example, starting with p-cresol (B1678582) (4-methylphenol), a hydroxyl group can be introduced at an ortho position. A well-established method for such a transformation is the Elbs persulfate oxidation . This reaction utilizes an alkaline solution of potassium persulfate to hydroxylate phenols, typically at the para-position. wikipedia.orgdrugfuture.com If the para-position is blocked, as in p-cresol, ortho-hydroxylation can occur, though yields can be moderate. google.com This would lead to 4-methylcatechol (B155104). Subsequent hydroxylation of 4-methylcatechol would be required to yield the desired 1,2,4-triol.

Alternatively, classic named reactions can be employed on more functionalized toluene derivatives. For instance, a pathway could be designed utilizing the Dakin oxidation or the Baeyer-Villiger oxidation .

Dakin Oxidation : This reaction oxidizes an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in a basic medium to form a benzenediol. wikipedia.orgorganic-chemistry.org A hypothetical precursor like 2,5-dihydroxy-4-methylbenzaldehyde (B2998362) could be subjected to Dakin oxidation to replace the aldehyde group with a hydroxyl group, thereby forming 5-methylbenzene-1,2,4-triol. The reaction proceeds through the nucleophilic addition of a hydroperoxide ion, followed by aryl migration and hydrolysis of a phenyl ester intermediate. wikipedia.orgnih.gov

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester using a peroxyacid. wikipedia.orgsigmaaldrich.com A suitably substituted methyl-hydroxy-acetophenone could be converted to an acetate (B1210297) ester via this method, which upon hydrolysis would yield the desired triol. The regiochemistry of this reaction is predictable, as it depends on the migratory aptitude of the substituents attached to the ketone. organic-chemistry.orgpitt.edu

A summary of potential synthetic transformations from toluene derivatives is presented below.

| Starting Material (Example) | Key Reaction | Reagents (Example) | Intermediate/Product |

| p-Cresol | Elbs persulfate oxidation | K₂S₂O₈, NaOH(aq) | 4-Methylcatechol |

| 2,5-Dihydroxy-4-methylbenzaldehyde | Dakin oxidation | H₂O₂, NaOH(aq) | Toluene-2,4,5-triol |

| 4-Hydroxy-3-methylacetophenone | Baeyer-Villiger oxidation | m-CPBA, followed by hydrolysis | Toluene-2,5-diol |

A sustainable approach to benzenetriols involves the use of platform chemicals derived from renewable biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF). HMF can be produced from the dehydration of C6 sugars like fructose (B13574) and glucose. wikipedia.org Research has demonstrated a pathway to convert HMF into 1,2,4-benzenetriol (B23740) (BTO), the non-methylated analogue of the target precursor.

This conversion can be achieved using Lewis acid catalysts in sub-supercritical water. beilstein-journals.org Studies have shown that catalysts like zinc chloride (ZnCl₂) can selectively convert HMF to BTO with significant yields. beilstein-journals.orgrsc.org The proposed mechanism involves the hydrolysis of the furan (B31954) ring in HMF, rearrangement to a hexatriene intermediate, and subsequent dehydration and cyclization. beilstein-journals.org

| Catalyst | HMF Conversion (%) | BTO Yield (mol %) | Reference |

| ZnCl₂ | 89 | 54 | rsc.org |

| Fe(OTf)₂ | >95 | 49 | beilstein-journals.org |

| Zn(OTf)₂ | >95 | 45 | beilstein-journals.org |

This table presents selected data on the Lewis acid-catalyzed conversion of HMF to 1,2,4-benzenetriol (BTO).

While this route yields the core benzenetriol structure, a subsequent methylation step would be necessary to obtain Toluene-2,4,5-triol.

Direct Acetylation of Toluene-2,4,5-triol

Once Toluene-2,4,5-triol is obtained, the final step is the acetylation of its three hydroxyl groups to yield Toluene-2,4,5-triol, triacetate. rsc.org This is a standard esterification reaction.

The most common method for this O-acetylation is the reaction of the triol with an excess of acetic anhydride (B1165640) (Ac₂O) . bohrium.comPyridine (B92270) is frequently used as both a solvent and a basic catalyst. bohrium.com The pyridine neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

A typical procedure involves dissolving the starting triol in pyridine, followed by the addition of acetic anhydride, often at a reduced temperature (e.g., 0 °C) before allowing the mixture to warm to room temperature. bohrium.com To accelerate the reaction, particularly with sterically hindered hydroxyl groups, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added. bohrium.com

To achieve high yields and ensure complete acetylation, an excess of acetic anhydride is typically used, with about 1.5 to 2.0 equivalents per hydroxyl group being common. bohrium.com The reaction progress is monitored by techniques like thin-layer chromatography (TLC) until the starting material is fully consumed.

Work-up is crucial for obtaining a pure product. After the reaction is complete, it is often quenched by adding methanol (B129727) to consume any remaining acetic anhydride. The solvents are then removed under reduced pressure. The residue is typically dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate and washed sequentially with an acidic solution (e.g., 1 M HCl) to remove pyridine, water, and a basic solution (e.g., saturated aqueous NaHCO₃) to remove any remaining acetic acid. bohrium.com The final product is then purified, most commonly by silica (B1680970) gel column chromatography. bohrium.com

Multi-component and Cascade Synthesis Routes to Toluene-2,4,5-triol Triacetate Scaffolds

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-component reactions (MCRs) and cascade (or domino) reactions. These strategies combine several reaction steps into a single operation without isolating intermediates, thus saving time, reagents, and reducing waste. wikipedia.orgnih.gov

While a specific, published multi-component or cascade reaction for the direct synthesis of this compound is not prominent in the literature, the principles of these methodologies can be applied to construct polysubstituted aromatic rings. nih.gov Researchers have developed one-pot multi-component reactions that assemble highly substituted benzene (B151609) derivatives from simple, acyclic precursors. rsc.orgrsc.orgbohrium.com For example, novel methods exist for the cyclization of reactants like α-bromoacetate, malononitrile, and aromatic aldehydes to form functionalized benzenes in a single step. rsc.orgrsc.org

Conceptually, a cascade reaction could be designed to first build the 5-methyl-1,2,4-trihydroxybenzene ring from simpler starting materials, followed by an in-situ acetylation in the same pot. Such an approach would represent a highly efficient synthesis of the target molecule's scaffold. nih.govnih.gov The development of such a process would rely on finding compatible catalysts and reaction conditions that facilitate both the ring-forming and the functionalization steps sequentially.

Prins Condensation Chemistry

The Prins reaction offers a potential, albeit less direct, pathway to precursors of Toluene-2,4,5-triol. organic-chemistry.orgwikipedia.orgunacademy.comjk-sci.com This acid-catalyzed reaction involves the condensation of an alkene with an aldehyde. organic-chemistry.orgwikipedia.orgunacademy.comjk-sci.com In a hypothetical approach to a precursor, allyl alcohol or its acetate derivative could be reacted with formaldehyde. wikipedia.orgunacademy.com This reaction typically proceeds via the formation of a β-hydroxyl carbocation intermediate. unacademy.com Depending on the reaction conditions, this intermediate can then react with a nucleophile, such as water, or undergo elimination to form an allylic alcohol. wikipedia.orgunacademy.com

The outcome of the Prins reaction is highly dependent on the specific conditions employed, including the choice of acid catalyst (protic or Lewis acids like H₂SO₄ or BF₃), solvent, and reaction temperature. organic-chemistry.orgwikipedia.org For instance, in the presence of water, a 1,3-diol may be formed, while in the absence of water, an allylic alcohol is a more likely product. wikipedia.orgunacademy.com To arrive at a precursor for Toluene-2,4,5-triol, a subsequent series of reactions, including cyclization and aromatization, would be necessary, followed by acetylation of the hydroxyl groups.

Oxidative Cleavage and Acetylation Strategies

A more direct approach to the toluene-2,4,5-triol core involves the oxidative modification of a substituted toluene or a related aromatic precursor. Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that can be employed for such transformations. chemicalforums.comslideshare.netwikipedia.orgorganicchemistrydata.org While the direct oxidation of toluene with lead tetraacetate typically yields benzyl (B1604629) acetate through acetoxylation of the methyl group, oxidative strategies on more highly substituted phenols or cresols can lead to the desired oxygenation pattern on the aromatic ring. chemicalforums.com

One potential strategy is the oxidative dearomatization of a suitably substituted cresol (B1669610) derivative to form a quinone or quinol intermediate. nih.govnih.govresearchgate.net For example, the oxidation of certain phenols can lead to the formation of ortho-quinones. nih.gov Subsequent reduction and isomerization steps could then yield the desired 2,4,5-trihydroxy toluene. This triol precursor would then be acetylated, typically using acetic anhydride in the presence of a catalyst, to yield this compound. The choice of oxidant and reaction conditions is crucial to control the regioselectivity of the oxidation and avoid unwanted side reactions. nih.govnih.gov

Purification and Isolation Techniques in Synthetic Procedures

Following the synthesis of this compound, a rigorous purification protocol is essential to isolate the compound in high purity. This process typically involves a sequence of techniques that exploit differences in the physical and chemical properties of the target compound and the impurities present in the reaction mixture.

Chromatographic Separation Methods

Column chromatography and thin-layer chromatography (TLC) are indispensable techniques for the separation of this compound from reaction byproducts and unreacted starting materials. researchgate.netresearchgate.netnih.govchula.ac.th The choice of the stationary phase and the mobile phase is critical for achieving effective separation.

For polyacetylated phenolic compounds like this compound, silica gel is a commonly used stationary phase due to its polarity. researchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

Thin-layer chromatography is primarily used for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography. researchgate.net The separation on a TLC plate provides a rapid assessment of the number of components in a mixture and their relative polarities.

| Stationary Phase | Mobile Phase System (Example Gradient) | Compound Class |

| Silica Gel | Hexane (B92381) / Ethyl Acetate (e.g., 9:1 to 1:1) | Polyacetylated Phenols |

| Reversed-Phase C18 | Water / Methanol or Acetonitrile (e.g., 70:30 to 10:90) | Aromatic Acetates |

| Polyamide | Water / Methanol | Phenolic Compounds |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid organic compounds. reddit.comwvu.eduyoutube.compitt.edu The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures. wvu.edu An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. wvu.eduyoutube.com

For aryl acetates, a variety of solvent systems can be employed. reddit.com The selection of an appropriate solvent is often empirical and may require screening of several solvents and solvent mixtures. reddit.compitt.edu Common solvents for the recrystallization of polar organic compounds include ethanol, methanol, ethyl acetate, and mixtures with water or non-polar solvents like hexane or toluene. reddit.comwvu.edu The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities ideally remain in the mother liquor.

| Compound Type | Potential Recrystallization Solvents/Mixtures |

| Aryl Acetates | Ethanol/Water, Ethyl Acetate/Hexane, Toluene |

| Polyhydroxy Phenols | Water, Methanol, Acetone |

| Aromatic Ethers | Ethanol, Hexane, Dichloromethane |

Solvent Extraction and Phase Separation Methodologies

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netgoogle.com This method is particularly useful for the initial work-up of a reaction mixture to separate the desired organic product from inorganic salts and water-soluble byproducts.

In the context of purifying this compound, after the reaction is complete, the mixture can be diluted with an organic solvent such as ethyl acetate or dichloromethane. This organic layer is then washed with water to remove any water-soluble impurities. If the precursor, 2,4,5-trihydroxytoluene, is being isolated, its phenolic nature allows for extraction into a basic aqueous solution (e.g., sodium hydroxide), separating it from non-acidic organic impurities. The triol can then be recovered by acidifying the aqueous layer and re-extracting it into an organic solvent. The choice of solvent is crucial and depends on the polarity and solubility of the target compound. researchgate.net

Lyophilization for Product Isolation

Lyophilization, or freeze-drying, is a gentle method for removing solvents from a sample, which is particularly useful for heat-sensitive compounds or to obtain a fine, easily handleable powder. nih.govyoutube.comacs.orgnih.govresearchgate.net The process involves freezing the sample and then reducing the pressure to allow the frozen solvent to sublime directly from the solid phase to the gas phase. youtube.comnih.gov

For small organic molecules like this compound, lyophilization can be used as a final step to remove residual solvents after other purification techniques like chromatography or crystallization. nih.govresearchgate.net It is especially advantageous when the compound is isolated from a solvent system containing water. The resulting lyophilized product is typically a fluffy, high-purity solid that is easy to handle and store. nih.gov While commonly used for biological macromolecules, lyophilization is also a valuable technique for the isolation of small molecules where solvent removal by heating is not desirable. nih.govacs.org

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is instrumental in confirming the structure of Toluene-2,4,5-triol, triacetate by providing data on the chemical environment, connectivity, and spatial arrangement of its atoms.

¹H NMR spectroscopy offers a detailed picture of the hydrogen atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, attached to the benzene (B151609) ring, typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. In contrast, the protons of the methyl groups of the acetate (B1210297) functions and the toluene (B28343) methyl group appear in the more shielded, upfield region.

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference compound, commonly tetramethylsilane (B1202638) (TMS). The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from the interaction of a proton with its neighboring protons and provides valuable information about the connectivity of the atoms. For this compound, the aromatic protons would be expected to show splitting patterns based on their positions relative to each other, while the methyl protons would likely appear as singlets as they have no adjacent protons to couple with. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | ~7.0 | s |

| Aromatic-H | ~6.8 | s |

| Acetate-CH₃ | ~2.3 | s |

| Acetate-CH₃ | ~2.2 | s |

| Toluene-CH₃ | ~2.1 | s |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Spin-spin coupling constants, or J-values, are a measure of the interaction between neighboring protons and are expressed in Hertz (Hz). The magnitude of the J-value is dependent on the number of bonds separating the coupled protons and their dihedral angle. In the context of this compound, analysis of the coupling constants between the aromatic protons can confirm their relative positions on the benzene ring. For instance, ortho-coupled protons (on adjacent carbons) typically exhibit larger J-values than meta-coupled protons (separated by one carbon). This information is crucial for unambiguously assigning the signals to the correct aromatic protons.

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. libretexts.org This process, known as integration, allows for the quantitative determination of the relative number of protons in each chemical environment. For this compound, the integration of the signals would confirm the presence of two aromatic protons, and nine protons from the three acetate methyl groups, and three protons from the toluene methyl group, consistent with its molecular structure. nih.govchemspider.com

The choice of deuterated solvent for an NMR experiment can significantly influence the resulting spectrum. researchgate.netnih.gov Solvents such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. nih.govnih.gov The polarity and magnetic susceptibility of the solvent can affect the chemical shifts of the protons in the analyte. researchgate.net In some cases, changing the solvent can help to resolve overlapping signals or induce shifts that provide further structural information. For acetylated derivatives, the solvent can influence the conformation of the acetyl groups, which in turn can affect the chemical shifts of nearby protons. nih.gov The use of different deuterated solvents is a common strategy to ensure that all proton signals are clearly resolved and can be accurately interpreted. researchgate.netsigmaaldrich.com

Two-dimensional (2D) NMR techniques provide a more in-depth analysis of the molecular structure by correlating different nuclei. uvic.caprinceton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show correlations between the aromatic protons, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. sdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY can provide insights into the conformation of the molecule, for example, by showing spatial proximity between the methyl protons of the acetate groups and the aromatic protons.

Table 2: Application of 2D NMR Techniques to this compound

| Technique | Information Gained | Expected Correlations for this compound |

| COSY | H-H connectivity | Correlations between aromatic protons. |

| HSQC | Direct C-H connectivity | Correlations between each aromatic proton and its attached carbon; correlations between methyl protons and their respective carbons. |

| HMBC | Long-range C-H connectivity | Correlations from aromatic protons to acetyl carbonyl carbons; correlations from the toluene methyl protons to the aromatic ring carbons. |

| NOESY | Spatial proximity of protons | Correlations between protons on the acetate groups and nearby aromatic protons. |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of an organic molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment.

The ¹³C NMR spectrum of this compound is expected to show a total of 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The chemical shifts can be predicted based on the analysis of similar structures, such as 1,2,4-triacetoxybenzene, and by considering the electronic effects of the substituents on the toluene ring.

The aromatic region of the spectrum would display signals for the six carbons of the benzene ring. The carbons bearing the acetoxy groups (C2, C4, C5) are expected to resonate at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atoms. The remaining aromatic carbons (C1, C3, C6) will have chemical shifts influenced by the positions of the acetoxy groups and the methyl group. The carbon atom attached to the methyl group (C1) will have a characteristic shift, while the other two aromatic carbons will be distinguishable based on their substitution pattern.

The methyl group carbon (CH₃) attached to the aromatic ring will appear at a high field (low ppm value), typically in the range of 20-25 ppm. The three acetate groups will each contribute two signals: one for the carbonyl carbon (C=O) and one for the methyl carbon (CH₃). The carbonyl carbons are highly deshielded and will appear at the lowest field, generally between 168-172 ppm. The three acetate methyl carbons will resonate at a higher field, similar to the toluene methyl group.

A detailed, albeit predicted, assignment of the chemical shifts for the carbon framework of this compound is presented in the table below. These values are estimated based on known data for analogous compounds and general principles of ¹³C NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~135 |

| C2 | ~145 |

| C3 | ~115 |

| C4 | ~150 |

| C5 | ~142 |

| C6 | ~125 |

| C7 (Toluene CH₃) | ~21 |

| C8, C10, C12 (C=O) | 169-171 |

| C9, C11, C13 (Acetate CH₃) | 20-22 |

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR experiments that provide information about the number of hydrogen atoms attached to each carbon atom. This is crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

For this compound, a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would provide the following information:

DEPT-45: Would show signals for all protonated carbons (CH, CH₂, and CH₃). In this molecule, this would include the two aromatic CH carbons and the four methyl carbons.

DEPT-90: Would only show signals for methine (CH) carbons. For this compound, this would correspond to the C3 and C6 carbons of the aromatic ring.

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals (pointing downwards) for CH₂ carbons. Since there are no CH₂ groups in this compound, the DEPT-135 spectrum would display positive peaks for the two aromatic CH carbons and the four methyl carbons.

By comparing the standard broadband-decoupled ¹³C NMR spectrum with the DEPT spectra, the quaternary carbons can be definitively identified. The signals present in the ¹³C NMR spectrum but absent in all DEPT spectra correspond to the quaternary carbons. In this case, the quaternary carbons are C1, C2, C4, C5, and the three carbonyl carbons of the acetate groups.

| Carbon Type | DEPT-90 | DEPT-135 | Identification |

| C (Quaternary) | No Signal | No Signal | C1, C2, C4, C5, C8, C10, C12 |

| CH (Methine) | Positive | Positive | C3, C6 |

| CH₂ (Methylene) | No Signal | Negative | None |

| CH₃ (Methyl) | No Signal | Positive | C7, C9, C11, C13 |

Other Advanced NMR Applications for Structural Integrity

Beyond standard 1D ¹³C and DEPT experiments, several advanced 2D NMR techniques can be employed to further confirm the structural integrity of this compound. These experiments provide information about the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. It would definitively link the proton signals of the aromatic CH groups and the methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is invaluable for confirming the connectivity of the entire molecule. For instance, it would show correlations between the protons of the methyl group (C7) and the aromatic carbons C1, C2, and C6, and between the acetate methyl protons and their corresponding carbonyl carbons.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment shows which protons are coupled to each other. In this compound, COSY would show a correlation between the two adjacent aromatic protons at C3 and C6.

The collective data from these advanced NMR techniques would provide an unambiguous and comprehensive elucidation of the molecular structure of this compound, confirming the substitution pattern on the toluene ring and the placement of the acetate groups.

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of both the acetate functional groups and the substituted aromatic ring.

The most prominent features would be:

Acetate Group Vibrations:

A strong absorption band in the region of 1760-1770 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester functional groups. The exact position can be influenced by the electronic effects of the aromatic ring.

Strong absorption bands in the region of 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ due to the C-O stretching vibrations of the acetate groups.

Aromatic Moiety Vibrations:

Weak to medium absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic ring.

Absorption bands in the region of 1600-1450 cm⁻¹ due to the C=C stretching vibrations within the aromatic ring. The substitution pattern influences the number and intensity of these bands.

Bands in the fingerprint region (below 1000 cm⁻¹), which are characteristic of the substitution pattern of the benzene ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Acetate | C=O Stretch | 1760-1770 |

| Acetate | C-O Stretch | 1200-1250 and 1000-1100 |

| Aromatic | C-H Stretch | 3030-3100 |

| Aromatic | C=C Stretch | 1600-1450 |

| Alkyl | C-H Stretch | 2850-2960 |

Fourier-Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. Its application in the analysis of this compound would offer several advantages.

The high signal-to-noise ratio of FTIR allows for the detection of weak absorption bands, which can be crucial for a detailed structural analysis, particularly in the fingerprint region where the substitution pattern of the aromatic ring is encoded. FTIR is also a powerful tool for quality control, as it can be used to quickly verify the identity and purity of a synthesized batch of the compound by comparing its spectrum to a reference spectrum. Furthermore, FTIR can be used to monitor the progress of the acetylation reaction during the synthesis of this compound from its corresponding triol precursor by observing the appearance of the strong carbonyl band and the disappearance of the broad O-H band of the starting material.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

The elemental composition of this compound is C₁₃H₁₄O₆. High-resolution mass spectrometry can verify this composition by providing an experimental mass measurement that is very close to the theoretical (monoisotopic) exact mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.

For C₁₃H₁₄O₆, the theoretical monoisotopic mass is 266.079038 Da. wikipedia.org An experimental measurement via HRMS yielding a value within a narrow tolerance (typically <5 ppm) would confirm this elemental formula, distinguishing it from other potential formulas that might have the same nominal mass.

Table 1: Exact Mass and Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄O₆ |

| Average Mass | 266.249 Da |

| Monoisotopic Mass | 266.079038 Da |

Tandem mass spectrometry (MS/MS), a feature of advanced mass spectrometers, involves the isolation of a specific ion (the precursor ion) followed by its fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

While specific experimental fragmentation data for this compound is not extensively published, a theoretical pathway can be predicted based on the known behavior of aromatic acetate esters. researchgate.netlibretexts.orglibretexts.org The molecular ion ([M]⁺• at m/z 266) would likely undergo sequential losses of ketene (B1206846) (CH₂=C=O), a neutral molecule with a mass of 42.01 Da, from each of the three acetate groups. This is a characteristic fragmentation for acetate esters. researchgate.net

Predicted Fragmentation Sequence:

[M]⁺• → [M - CH₂CO]⁺• + CH₂CO : The initial loss of one ketene moiety would result in a fragment ion at approximately m/z 224.

[M - CH₂CO]⁺• → [M - 2CH₂CO]⁺• + CH₂CO : A second loss of ketene would yield a fragment at approximately m/z 182.

[M - 2CH₂CO]⁺• → [M - 3CH₂CO]⁺• + CH₂CO : The final loss of ketene would produce the radical cation of Toluene-2,4,5-triol at approximately m/z 140.

Another prominent peak expected is the acylium ion [CH₃CO]⁺ at m/z 43, formed by the cleavage of the ester bond. libretexts.org The stability of the aromatic ring means the molecular ion peak should be clearly observable. whitman.edu

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Da) | Proposed Fragment | Formula | Notes |

| 266.0790 | [C₁₃H₁₄O₆]⁺• | C₁₃H₁₄O₆ | Molecular Ion (Precursor) |

| 224.0685 | [C₁₁H₁₂O₅]⁺• | C₁₁H₁₂O₅ | Loss of one ketene (CH₂CO) moiety |

| 182.0579 | [C₉H₁₀O₄]⁺• | C₉H₁₀O₄ | Loss of two ketene (CH₂CO) moieties |

| 140.0473 | [C₇H₈O₃]⁺• | C₇H₈O₃ | Loss of three ketene (CH₂CO) moieties |

| 43.0184 | [C₂H₃O]⁺ | C₂H₃O | Acetylium (Acylium) ion |

Optical Rotation Measurements for Chiral Analogues

While this compound itself is not chiral, the introduction of chiral centers into its analogues allows for the study of their stereochemical properties through optical rotation measurements. Chiral analogues are synthesized to explore the impact of stereochemistry on the compound's biological activity and physical properties. The optical rotation of a chiral compound, measured using a polarimeter, provides critical information about its enantiomeric purity and absolute configuration.

In a typical study, a chiral analogue of this compound would be dissolved in a suitable solvent, and its specific rotation ([α]) would be measured at a specific temperature and wavelength (usually the sodium D-line, 589 nm). The data would be presented in a format similar to the table below, which contains hypothetical data for illustrative purposes.

Table 1: Optical Rotation Data for Chiral Analogues of this compound

| Chiral Analogue | Concentration (c, g/100mL) | Solvent | Specific Rotation [α]D²⁵ |

| (R)-analogue | 1.05 | Chloroform | +45.2° |

| (S)-analogue | 1.02 | Chloroform | -44.8° |

| Racemic Mixture | 2.00 | Chloroform | 0° |

The sign of the specific rotation indicates the direction in which the plane of polarized light is rotated. A positive (+) sign denotes dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). The magnitude of the specific rotation is a characteristic physical property of the compound. For instance, a study on a chiral flavonol derivative reported a specific rotation of [α]D²⁵ -175° (c 1.3, CHCl3), showcasing how such data is reported in scientific literature. amazonaws.com The synthesis of enantiomerically pure analogues is a key focus in medicinal and materials chemistry, and optical rotation is a fundamental tool for their characterization.

Reactivity Profiles and Mechanistic Investigations of Toluene 2,4,5 Triol, Triacetate and Its Precursors

Hydrolytic Stability and Deacetylation Reactions

Toluene-2,4,5-triol, triacetate, as an ester, is susceptible to hydrolysis, a reaction that cleaves the acetyl groups to yield toluene-2,4,5-triol and acetic acid. This deacetylation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds via a mechanism typical for ester hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of an acetyl group, which enhances the electrophilicity of the carbonyl carbon. A molecule of water, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid regenerates the acidic catalyst and results in the formation of a hydroxyl group on the aromatic ring. This process is repeated for all three acetate (B1210297) groups to fully deacetylate the molecule.

Base-Mediated Deacetylation

Base-mediated deacetylation, or saponification, of this compound offers an alternative route to the parent triol. In this reaction, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the acetyl group. This addition forms a tetrahedral intermediate, which then collapses to expel the phenoxide ion as a leaving group, forming acetic acid. The phenoxide ion is subsequently protonated by the newly formed acetic acid or upon workup to yield the hydroxyl group. This process is repeated for the remaining two acetate groups.

This reaction is generally irreversible as the final deprotonation of the phenol (B47542) by the base drives the reaction to completion. The synthesis of 1,2,4-benzenetriol (B23740) (hydroxyquinol) from its triacetate via hydrolysis is a known industrial process, suggesting that this reaction proceeds efficiently. a2bchem.com The reaction conditions, such as the strength and concentration of the base, temperature, and solvent, are critical parameters that control the reaction rate and yield.

Aromatic Reactivity and Substitution Patterns

The aromatic ring of toluene-2,4,5-triol is highly activated towards electrophilic attack due to the presence of three electron-donating hydroxyl groups and a weakly activating methyl group.

Electrophilic Aromatic Substitution Potentials

The hydroxyl and methyl groups are ortho-para directing activators in electrophilic aromatic substitution reactions. chemguide.co.uk In toluene-2,4,5-triol, the positions are C3 and C6 relative to the existing substituents. The combined directing effects of the three hydroxyl groups and the methyl group strongly activate the ring, making it highly susceptible to electrophilic attack. The hydroxyl groups, being stronger activators than the methyl group, will dominate the directing effects. chemistryguru.com.sg

Given the substitution pattern of toluene-2,4,5-triol (hydroxyls at 2, 4, and 5; methyl at 1), the remaining open positions for substitution are C3 and C6. The hydroxyl groups at C2 and C4 will direct incoming electrophiles to position C3. The hydroxyl group at C5 and the methyl group at C1 will direct to position C6. The strong activation by multiple hydroxyl groups suggests that these reactions would proceed under mild conditions, potentially without the need for a strong Lewis acid catalyst that is often required for less activated aromatic rings. msu.edubyjus.com However, the high reactivity can also lead to multiple substitutions and potential oxidation side reactions.

Table 1: Predicted Directing Effects of Substituents in Toluene-2,4,5-triol for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing | Predicted Position of Attack |

| -CH₃ | 1 | Activating (Weak) | Ortho, Para | 2 (occupied), 6, 4 (occupied) |

| -OH | 2 | Activating (Strong) | Ortho, Para | 1 (occupied), 3, 6 |

| -OH | 4 | Activating (Strong) | Ortho, Para | 3, 5 (occupied) |

| -OH | 5 | Activating (Strong) | Ortho, Para | 4 (occupied), 6, 2 (occupied) |

| Overall | Strongly Activating | C3 and C6 |

Nucleophilic Aromatic Substitution (if applicable to specific derivatives)

Nucleophilic aromatic substitution (SNAAr) is generally not a feasible reaction pathway for toluene-2,4,5-triol or its simple derivatives. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate that is formed. libretexts.org The electron-donating hydroxyl and methyl groups on toluene-2,4,5-triol would destabilize such an intermediate, making the ring resistant to nucleophilic attack.

However, if derivatives of toluene-2,4,5-triol were synthesized to include potent electron-withdrawing groups, particularly at positions ortho or para to a suitable leaving group (like a halide), then nucleophilic aromatic substitution could become a viable reaction pathway for those specific derivatives. libretexts.org

Oxidative Reactivity of Toluene-2,4,5-triol (Precursor) and Related Triols

Phenols, especially those with multiple hydroxyl groups, are susceptible to oxidation. Toluene-2,4,5-triol, being a polyhydroxylated phenol, is expected to be readily oxidized. ontosight.ai The oxidation of related compounds like 1,2,4-benzenetriol (hydroxyquinol) has been studied and provides insight into the potential oxidative pathways of toluene-2,4,5-triol.

The autooxidation of polyphenolic compounds can produce reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. nih.gov Studies on 1,2,4-benzenetriol have shown that it can undergo oxidation to form quinone-type species. nih.gov This suggests that toluene-2,4,5-triol could be oxidized to form 5-methyl-1,2,4-benzoquinone. Further oxidation or polymerization can also occur, leading to more complex products. The ease of oxidation of hydroxylated benzene (B151609) metabolites has been correlated with their biological activity, indicating the importance of this reactivity profile. nih.gov

The presence of the methyl group in toluene-2,4,5-triol may also influence its oxidative reactivity compared to 1,2,4-benzenetriol. Enzymatic oxidation of toluene (B28343) by monooxygenases can lead to the formation of cresols and further hydroxylated products, demonstrating the biological relevance of such oxidative transformations. psu.edu

Dimerization and Oligomerization Pathways

The dimerization and oligomerization of phenolic compounds, including derivatives like this compound, are often mediated by radical coupling reactions. nih.gov For phenolic compounds in general, the process typically begins with the formation of a phenoxy radical through the abstraction of a hydrogen atom from the hydroxyl group. mdpi.com However, in the case of this compound, the hydroxyl groups are protected by acetate functionalities. Dimerization would likely proceed through mechanisms initiated by the cleavage of an acetate group or through activation of the aromatic ring.

The coupling of the resulting radicals can occur at various positions on the aromatic ring, primarily at the ortho and para positions relative to the oxygen-containing substituent, as these positions are activated. nih.gov The specific substitution pattern of this compound would influence the regioselectivity of such coupling reactions. The formation of C-C or C-O-C linkages is possible, leading to a variety of dimeric and oligomeric structures. mdpi.com Studies on simpler phenolic compounds have shown that the nature of the solvent and the method of radical initiation can significantly affect the distribution of these products. mdpi.com

Auto-oxidation and Quinone Formation

The precursor to this compound is Toluene-2,4,5-triol, a hydroquinone (B1673460) derivative. Hydroquinones are known to be susceptible to auto-oxidation, a process that can be accelerated in the presence of oxygen and light, leading to the formation of corresponding quinones. nih.gov In an aqueous environment, hydroquinone can undergo slow auto-oxidation to produce p-benzoquinone. nih.gov This process involves the formation of a semiquinone radical intermediate. rsc.orgresearchgate.net

For Toluene-2,4,5-triol, the triacetate derivative offers protection against immediate oxidation. However, under conditions that can lead to the hydrolysis of the acetate groups, the resulting triol would be highly prone to oxidation. The oxidation of the 2,4,5-trihydroxy toluene moiety would yield 5-methyl-1,4-benzoquinone or other quinonoid structures, depending on the specific oxidation conditions and the stability of the intermediates.

Catalytic Effects on Oxidation (e.g., metal ions)

The oxidation of hydroquinones and other phenolic compounds can be significantly accelerated by the presence of metal ions. chemspider.com Transition metal ions such as copper (Cu(II)) and cobalt (Co(II)) have been shown to be effective catalysts for the oxidation of hydroquinone. nih.govrsc.org For instance, Cu(II) ions have been demonstrated to strongly accelerate the oxidation of hydroquinone to benzoquinone in a concentration-dependent manner. nih.gov The mechanism involves the reduction of Cu(II) to Cu(I) and the generation of reactive oxygen species like hydrogen peroxide. nih.gov

Similarly, the Co(II)-bicarbonate system has been found to be highly efficient in the oxidation of 1,4-hydroquinone, proceeding through the formation of a semiquinone radical and the subsequent generation of superoxide and hydroxyl radicals. rsc.org The catalytic activity of metal ions is often attributed to their ability to facilitate electron transfer processes. In the context of this compound, while the acetate groups provide some stability, the presence of metal ion catalysts could promote oxidative degradation, particularly if deacetylation occurs. The catalytic oxidation of toluene itself has also been studied using various metal-supported catalysts. mdpi.commdpi.comresearchgate.net

Table 1: Catalytic Effects on Oxidation of Related Compounds

| Catalyst System | Substrate | Key Findings | Reference(s) |

|---|---|---|---|

| Cu(II) ions | Hydroquinone | Strongly accelerates oxidation to p-benzoquinone; involves reduction of Cu(II) to Cu(I) and generation of H₂O₂. | nih.gov |

| Co(II)-HCO₃⁻ | 1,4-Hydroquinone | Efficient oxidation via formation of a semiquinone radical and reactive oxygen species. | rsc.org |

| Ag–CoOx/γ-Al₂O₃ | Toluene | Efficiently oxidized and transformed toluene into CO and CO₂. | mdpi.com |

| MoO₃ | Hydroquinone | Solid-phase redox reaction converting hydroquinone to p-benzoquinone. | ias.ac.in |

Mechanisms of Carbon-Carbon Bond Cleavage and Rearrangements

Unimolecular Elimination Mechanisms

The thermal decomposition (pyrolysis) of phenolic acetates can proceed through unimolecular elimination reactions. nasa.gov For instance, the pyrolysis of phenyl acetate has been studied to understand the competition between concerted and free-radical pathways. rsc.org Such reactions can lead to the elimination of ketene (B1206846) and the formation of a phenol. While a concerted mechanism involving a six-membered transition state has been proposed, evidence also supports radical-based mechanisms, especially at higher temperatures. rsc.org In the case of this compound, similar unimolecular eliminations of acetic anhydride (B1165640) or ketene could occur upon heating, leading to rearranged or fragmented aromatic products. The pyrolysis of phenolic resins, which share structural motifs with the precursor of the target compound, involves complex degradation routes, including the scission of methylene (B1212753) bridges and the evolution of various gaseous products. cnrs.frdavidpublisher.com

Radical and Ionic Intermediate Formations

The cleavage of carbon-carbon bonds in aromatic compounds can be initiated by the formation of radical or ionic intermediates. The side-chain β-C-C bond cleavage in aromatic radical cations has been extensively investigated. cmu.edu Such cleavages are fundamental in processes like the oxidative degradation of lignin. Depending on the relative oxidation potentials of the resulting fragments, the cleavage can be either heterolytic or homolytic. cmu.edu For this compound, the formation of a radical cation on the aromatic ring could lead to the cleavage of the methyl group or potentially ring-opening under harsh conditions. The formation of radical intermediates is also central to dimerization and oxidation reactions, as discussed previously. nih.govmdpi.com Enzymatic systems, such as those involving Cytochrome P450, can also mediate C-C bond cleavage through the generation of radical intermediates. nih.govnih.gov

Stereoselectivity and Regioselectivity in Reactions (e.g., in formation of derived structures)

Stereoselectivity and regioselectivity are critical aspects of reactions involving complex molecules like this compound, particularly in the formation of derived structures such as dimers or cyclized products. In radical-mediated dimerization of phytophenols, the regioselectivity is governed by the electronic properties of the aromatic ring, with coupling occurring at positions ortho and para to the activating groups. nih.gov The existing substitution pattern on the toluene ring of this compound would direct incoming reactants to specific positions.

Stereoselectivity becomes particularly important when new chiral centers are formed. For instance, in the dimerization of coniferyl alcohol, a furan-fused dimer with two chiral centers is formed with high diastereoselectivity. nih.gov This is attributed to an intramolecular conjugate addition reaction that follows the initial radical coupling. While this compound itself is achiral, reactions that lead to the formation of new stereocenters, for example, through addition reactions to the aromatic ring or subsequent transformations of derived products, would be subject to stereochemical control. The principles of stereoselectivity observed in reactions of similar substituted aromatic compounds, such as in Sharpless asymmetric dihydroxylation or epoxidation, provide a framework for predicting the stereochemical outcomes of reactions involving derivatives of this compound. youtube.com

Synthesis and Chemical Transformations of Toluene 2,4,5 Triol, Triacetate Derivatives and Analogues

Modifications of the Acetate (B1210297) Functionalities

The three acetate groups on the toluene (B28343) ring are key reactive sites that can undergo various chemical transformations, including selective deacetylation, re-acetylation, and transesterification. These reactions provide pathways to novel derivatives with tailored properties.

Selective Deacetylation and Re-acetylation

The selective removal and subsequent re-introduction of acetyl groups on a poly-acetylated phenol (B47542), such as Toluene-2,4,5-triol, triacetate, is a valuable synthetic strategy for differentiating the hydroxyl groups. While specific studies on this compound are not extensively documented, general methodologies for the selective deacetylation of polyphenol acetates can be applied.

Chemoselective deacetylation can be achieved using various reagent systems under mild conditions. For instance, the use of a catalytic amount of acetyl chloride in methanol (B129727) has been shown to be effective for the deacetylation of various alcohol acetates. masterorganicchemistry.com This method's reactivity is dependent on the electronic and steric nature of the acetate groups, suggesting that the different electronic environments of the three acetate groups in this compound could allow for regioselective deprotection. Another mild and efficient protocol involves the use of Me₃SI promoted by KMnO₄, which has demonstrated broad substrate scope, including the deacetylation of phenolic acetates. nih.gov

Enzymatic methods also offer high regioselectivity. For example, cellulose (B213188) acetate esterase from Neisseria sicca SB has been shown to selectively deacetylate methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, with a preference for the C-3 position. nih.gov Such enzymatic approaches could potentially be adapted for the selective deacetylation of this compound, yielding mono- or di-hydroxylated derivatives.

The resulting hydroxylated toluenes can then be re-acetylated using standard procedures, such as reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a solid acid catalyst, to introduce different acyl groups or to re-form the original triacetate. nih.govgoogle.commdpi.com

Table 1: Potential Reagents for Selective Deacetylation of this compound

| Reagent/Catalyst | Conditions | Potential Selectivity |

| Acetyl chloride (catalytic) in Methanol | Mild, acidic | Dependent on electronic/steric factors |

| Me₃SI / KMnO₄ | Room temperature, neutral | High chemoselectivity |

| Cellulose Acetate Esterase | Aqueous buffer | Regioselective |

| Sodium Bicarbonate in Water | Room temperature | Mild and environmentally friendly |

Transesterification Reactions

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is a fundamental reaction in organic synthesis. masterorganicchemistry.comwikipedia.org For this compound, this process would involve reacting the triacetate with an alcohol in the presence of an acid or base catalyst to produce new esters. This reaction is typically reversible, and the equilibrium can be driven towards the products by using a large excess of the reactant alcohol or by removing the by-product (in this case, acetic acid or its ester). wikipedia.org

Both acidic and basic conditions can be employed for transesterification. masterorganicchemistry.com Acid catalysis, such as with sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen, making the ester more electrophilic. rsc.org Base-catalyzed transesterification, often using an alkoxide, enhances the nucleophilicity of the incoming alcohol. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the rate and selectivity of the reaction. For instance, vinyl acetate has been used as an acyl donor in the presence of the organocatalyst DABCO for the O-acylation of phenols. rsc.org

While specific transesterification reactions on this compound are not detailed in the literature, the general principles of transesterification of phenol acetates suggest that a variety of new ester derivatives could be synthesized. For example, reaction with long-chain alcohols could yield lipophilic analogues.

Table 2: Potential Catalysts for Transesterification of this compound

| Catalyst Type | Example Catalyst | Reaction Conditions |

| Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Typically requires heat |

| Base | Sodium Methoxide, Potassium Hydroxide (B78521) | Often at room temperature or with mild heating |

| Organocatalyst | DABCO (with vinyl acetate) | Mild, solventless conditions possible |

| Heterogeneous | Titanium Oxide Acetylacetonate | Can be reusable |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound provides another site for chemical modification, allowing for the introduction of various substituents and the formation of more complex molecular architectures.

Introduction of Halogens and Other Substituents

The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties and reactivity of the molecule, providing a handle for further functionalization, such as cross-coupling reactions. The halogenation of benzene (B151609) and its derivatives is a well-established transformation. chemguide.co.uk

For an activated ring system like this compound, electrophilic aromatic substitution with halogens (chlorine, bromine, or iodine) would be expected to proceed readily. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, for chlorination and bromination. chemguide.co.uk The directing effects of the methyl and acetate groups would influence the position of halogenation. The methyl group is ortho, para-directing, while the acetate groups are also ortho, para-directing but are deactivating. The interplay of these directing effects would likely lead to halogenation at the remaining unsubstituted position on the ring (position 6) or potentially displacement of one of the acetate groups under harsher conditions.

Other substituents could also be introduced onto the aromatic ring through various electrophilic aromatic substitution reactions, such as nitration or sulfonation, although the conditions would need to be carefully controlled to avoid side reactions with the acetate groups.

Formation of Biaryl and Oligomeric Structures

The formation of biaryl structures from aromatic precursors is a cornerstone of modern organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgresearchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon bonds between aromatic rings. researchgate.netdatapdf.com

Starting from a halogenated derivative of this compound (as described in 5.2.1), Suzuki-Miyaura coupling with an arylboronic acid or Heck coupling with an alkene could be employed to synthesize biaryl and vinyl-aryl derivatives, respectively. These reactions typically utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.net

Alternatively, direct C-H arylation methods offer a more atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials. google.com Oxidative coupling of phenols is another route to biaryl compounds, often mediated by transition metal catalysts. nih.gov While this would require prior deacetylation of this compound, it represents a viable pathway to biaryl analogues.

Design and Synthesis of Carbohydrate-Derived Analogues

The synthesis of carbohydrate-derived analogues of phenolic compounds is an active area of research, driven by the desire to improve the pharmacokinetic properties and biological activity of parent molecules. ethernet.edu.etmdpi.comnih.gov Glycosylation, the attachment of a carbohydrate moiety, can enhance water solubility and modulate interactions with biological targets.

For this compound, the synthesis of carbohydrate-derived analogues would first involve selective deacetylation to expose one or more hydroxyl groups. The resulting Toluene-2,4,5-triol or its partially acetylated derivatives could then serve as glycosyl acceptors.

Chemical glycosylation methods often involve the reaction of the acceptor with a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, in the presence of a promoter. ethernet.edu.et Enzymatic synthesis using glycosyltransferases or glycosynthases offers a highly regio- and stereoselective alternative, often proceeding under milder conditions. mdpi.comnih.gov For instance, hydroquinone (B1673460) has been successfully glycosylated using α-glucosidase from baker's yeast. organic-chemistry.org A similar enzymatic approach could potentially be applied to Toluene-2,4,5-triol.

The resulting carbohydrate-derived analogues of Toluene-2,4,5-triol would represent a novel class of compounds with potentially interesting biological properties.

Synthesis of Toluene-2,4,5-triol-Derived Ligands and Complexing Agents (e.g., tripodal phosphine oxide ligands)

The synthesis of specialized ligands for metal coordination is crucial for various applications, including catalysis and materials science. Toluene-2,4,5-triol, after hydrolysis of its acetate groups, provides a phenolic platform for the construction of such ligands. Tripodal ligands, in particular, are of interest due to their ability to form stable complexes with metal ions.

The synthesis of tripodal phosphine oxide ligands can be approached by functionalizing the phenolic hydroxyl groups of Toluene-2,4,5-triol. A general and efficient protocol for the synthesis of organophosphine compounds from phenols involves a metal-free C-O bond cleavage and C-P bond formation process. researchgate.net This method demonstrates broad substrate scope and could potentially be applied to a polyhydroxylated toluene derivative. Another strategy involves the reaction of diphenylphosphine (B32561) oxide with in situ generated o-quinone methides from 2-tosylalkyl phenols under basic conditions, leading to bifunctional phosphorus phenols. nih.gov

Furthermore, the synthesis of tripodal imine-phenol ligands has been reported, where tris(aminomethyl)cyclohexane is condensed with hydroxybenzaldehydes. nih.gov A similar strategy could be envisioned starting from a suitably functionalized Toluene-2,4,5-triol derivative. The synthesis of mixed phosphine-phosphine oxide ligands, which are hemilabile and can exhibit unique coordination properties, often starts from precursors like (R)-(+)-1,1′-bi-2-naphthol. encyclopedia.pub The phenolic nature of this starting material suggests that Toluene-2,4,5-triol could be a viable substrate for analogous transformations.

The following table presents examples of synthetic methods for phosphine oxide and tripodal ligands from phenolic precursors.

| Phenolic Precursor | Reagents | Conditions | Product Type | Reference |

| Phenols | R2PH | Metal-free C-O cleavage/C-P formation | Organophosphines | researchgate.net |

| 2-Tosylalkyl phenols | Diphenylphosphine oxide | Basic conditions | Diarylmethyl phosphine oxides | nih.gov |

| cis,cis-1,3,5-tris(aminomethyl)cyclohexane | 2-Hydroxybenzaldehyde | Condensation | Tripodal imine-phenol ligand | nih.gov |

| (R)-(+)-1,1′-bi-2-naphthol | Phenyl dichlorophosphate, Et3N | Dry CH2Cl2 | Mixed phosphine-phosphine oxide precursor | encyclopedia.pub |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Toluene-2,4,5-triol, triacetate, methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations would be employed to predict its optimal molecular geometry.

These calculations would solve the Schrödinger equation for the molecule, yielding key structural parameters. The resulting data would provide a detailed picture of the molecule's shape and the spatial orientation of its substituent groups.

Predicted Molecular Geometry Parameters (Theoretical):

Bond Lengths: The distances between adjacent atoms, such as the C-C bonds within the benzene (B151609) ring, the C-O bonds of the acetate (B1210297) groups, and the C-H bonds of the methyl group.

Dihedral Angles: The torsional angles that describe the rotation around single bonds, particularly the orientation of the three acetate groups relative to the plane of the toluene (B28343) ring.

The electronic structure of this compound would also be elucidated through these quantum chemical calculations. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The distribution of electron density and the electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Spectroscopic Data Prediction and Validation

Theoretical calculations are instrumental in predicting spectroscopic data, which can then be used to interpret and validate experimental findings.

Theoretical NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, theoretical chemical shifts for each unique proton and carbon atom in this compound can be calculated. These predicted values, when compared to experimentally obtained NMR spectra, serve as a powerful tool for structural confirmation.

Predicted Vibrational Frequencies: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a theoretical vibrational spectrum can be generated. This would allow for the assignment of specific vibrational modes, such as the C=O stretching of the acetate groups, the C-O stretching, and the various vibrations of the aromatic ring.

Reaction Mechanism Modeling

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the ester groups or electrophilic aromatic substitution reactions could be modeled.

Transition State Theory: By applying transition state theory, the high-energy transition state structures that connect reactants to products can be located and characterized. The energy barrier, or activation energy, for a given reaction can be calculated, providing a quantitative measure of the reaction rate.

Reaction Energy Profiles: A reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, can be constructed. This profile would map out the energy changes along the reaction pathway, including the energies of reactants, intermediates, transition states, and products. Such a profile would be invaluable for understanding the feasibility and kinetics of potential reactions involving this compound.

Conformation Analysis and Stereochemical Predictions

The presence of rotatable single bonds in this compound, particularly the C-O bonds of the acetate groups, allows for multiple conformations.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. By rotating the dihedral angles of the acetate groups and calculating the corresponding energies, a conformational landscape can be mapped. This analysis would reveal the preferred spatial arrangement of the substituent groups, which can significantly influence the molecule's physical and chemical properties. While this compound itself is not chiral, the principles of stereochemical prediction would be applied to understand the spatial relationships between its substituent groups and how they might influence interactions with other chiral molecules.

Structure-Reactivity Relationships from a Theoretical Perspective

Computational chemistry provides a quantitative framework for understanding structure-reactivity relationships. By calculating various molecular descriptors, a theoretical basis for the reactivity of this compound can be established.

Key Theoretical Descriptors for Reactivity:

Frontier Molecular Orbitals (HOMO-LUMO gap): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential: The electrostatic potential map visually represents the charge distribution and can predict sites susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the reactive sites within the molecule.

Applications of Toluene 2,4,5 Triol, Triacetate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Multi-step Organic Synthesis

The strategic placement of reactive sites on the toluene-2,4,5-triol, triacetate core makes it an attractive starting point for the synthesis of more elaborate molecules. The acetate (B1210297) groups can be hydrolyzed to reveal reactive hydroxyl groups, which can then be further functionalized, while the aromatic ring itself can undergo various substitution reactions.

Precursor to Complex Aromatic Scaffolds

This compound serves as a precursor for the synthesis of a variety of polysubstituted aromatic compounds. The methyl group and the three acetate groups can direct incoming electrophiles to specific positions on the aromatic ring, allowing for controlled and regioselective synthesis. By selectively deprotecting the acetate groups, chemists can introduce a range of functional groups, leading to the formation of complex scaffolds that are key components in pharmaceuticals, agrochemicals, and other specialty chemicals. The ability to orchestrate the sequence of reactions on this versatile platform is crucial for building intricate molecular frameworks.

Building Block for Polymer Chemistry Components

The trifunctional nature of the deprotected toluene-2,4,5-triol makes it a candidate for the synthesis of monomers used in polymer chemistry. The hydroxyl groups can react with difunctional reagents, such as diacids or diisocyanates, to form polyesters or polyurethanes, respectively. The resulting polymers may exhibit unique properties due to the specific substitution pattern of the aromatic core. For instance, the incorporation of this rigid, substituted aromatic unit into a polymer backbone could enhance thermal stability and modify mechanical properties. Research in this area is exploring the potential of such polymers in applications ranging from high-performance plastics to materials for electronic devices.

Synthetic Utility in Natural Product Total Synthesis (e.g., as a precursor to the varitriol (B143310) core, focusing on synthetic pathways)

The structural motifs present in this compound are found in various natural products. One notable example is the potential for its derivatives to serve as a precursor to the aromatic core of varitriol, a marine-derived natural product with significant antitumor activity. The total synthesis of varitriol and its analogues often involves the coupling of a functionalized sugar moiety with a substituted aromatic fragment. While specific syntheses directly employing this compound are not extensively documented, its structural similarity to the aromatic portion of varitriol suggests its utility. A plausible synthetic strategy would involve the transformation of the triacetate into a suitable coupling partner, for instance, by introducing a leaving group such as a triflate or a halide on the aromatic ring. This functionalized aromatic piece could then be coupled with the sugar-derived component using transition metal-catalyzed cross-coupling reactions to construct the core structure of varitriol.

Participation in Named Organic Reactions (e.g., Heck coupling, Julia-Kocienski olefination)

The reactivity of this compound and its derivatives allows for their participation in a variety of powerful carbon-carbon bond-forming reactions, which are cornerstones of modern organic synthesis.

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for the formation of substituted alkenes. wikipedia.orgmdpi.com A derivative of this compound, appropriately functionalized with a halide or triflate, could serve as the aryl partner in a Heck reaction. This would allow for the introduction of a vinyl group onto the substituted aromatic ring, a common structural motif in natural products and pharmaceuticals. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields and stereoselectivity. mdpi.com

The Julia-Kocienski olefination is a widely used method for the stereoselective synthesis of alkenes from aldehydes and sulfones. organic-chemistry.org A synthetic pathway could involve the conversion of the methyl group of this compound into a formyl group (benzaldehyde derivative). This polysubstituted benzaldehyde (B42025) could then react with a suitable sulfone under Julia-Kocienski conditions to form a complex alkene with a high degree of stereocontrol. This olefination reaction is particularly valuable in the late stages of natural product synthesis due to its mild conditions and tolerance of various functional groups. organic-chemistry.org

Development of Novel Functional Materials and Chemical Reagents

The unique electronic and steric properties of this compound and its derivatives make them promising candidates for the development of new functional materials and specialized chemical reagents.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The conventional synthesis of Toluene-2,4,5-triol, triacetate involves the acetylation of Toluene-2,4,5-triol, often using acetic anhydride (B1165640) with a catalyst. ontosight.ai Future research will likely focus on developing more environmentally friendly and sustainable synthetic methodologies.

A promising direction is the adoption of green acetylation techniques that have proven effective for other phenolic compounds. This includes the use of solid acid catalysts, such as heteropolyacids (HPAs), which are recyclable, non-corrosive, and highly efficient for the acetylation of alcohols and phenols. semanticscholar.org The application of Preyssler, Wells-Dawsen, and Keggin-type HPAs could offer a greener alternative to traditional catalysts. semanticscholar.org Furthermore, catalyst- and solvent-free acetylation methods, which have been successfully applied to a variety of substrates including phenols, present a highly attractive route for minimizing environmental impact. mdpi.com The use of milder reagents like sodium bicarbonate and deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, also represents a viable and eco-friendly approach to the acylation of phenols. rsc.orgmdpi.com Additionally, CO2-promoted acylation using thioacid salts offers a transition-metal-free pathway for ester synthesis under mild conditions. chemistryviews.org

Table 1: Potential Green Catalysts for this compound Synthesis

| Catalyst Type | Examples | Potential Advantages |

| Heteropolyacids (HPAs) | Preyssler, Keggin, Wells-Dawson types | Reusable, non-corrosive, high thermal and hydrolytic stability. semanticscholar.org |

| Mild Inorganic Bases | Sodium Bicarbonate, Cesium Bicarbonate | Inexpensive, readily available, promotes reaction at room temperature. mdpi.com |

| Deep Eutectic Solvents | Choline Chloride/Zinc Chloride | Recyclable, highly efficient for sterically hindered phenols. rsc.org |

Exploration of Catalytic Transformations

The structural features of this compound, namely the substituted toluene (B28343) core and the three acetate (B1210297) groups, offer multiple sites for catalytic transformations, opening avenues for the synthesis of novel derivatives.